N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Description
N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide is a complex organic compound characterized by the presence of iodine, hydroxyl, and amide functional groups
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O2/c1-11-2-5-13(6-3-11)18-10-16(22)20-19-9-12-4-7-15(21)14(17)8-12/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTNRVCIZPAOKX-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=C(C=C2)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-(4-methylanilino)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or thiourea can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde or 4-hydroxy-3-iodobenzoic acid.
Reduction: Formation of N-[(Z)-(4-hydroxy-3-iodophenyl)methylamino]-2-(4-methylanilino)acetamide.
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of iodine and hydroxyl groups can enhance its binding affinity and specificity towards certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-iodobenzaldehyde: Shares the hydroxyl and iodine functional groups but lacks the amide moiety.
2-(4-methylanilino)acetamide: Contains the amide group but lacks the iodine and hydroxyl groups.
N-(3-iodophenyl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
